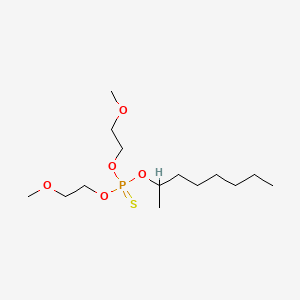![molecular formula C10H18O2 B14454993 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane CAS No. 73208-58-9](/img/structure/B14454993.png)
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single spiro carbon atom. This compound is part of the spiroketal family, which is known for its interesting chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method includes the reaction of this compound with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiroketal with a similar structure but different ring sizes.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine substituents and a different ring system.
Uniqueness
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is unique due to its specific ring size and methyl substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in biological systems and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73208-58-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,9-dimethyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-6-10(11-8)7-5-9(2)12-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
NJOLKFFMJYRJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(O1)CCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
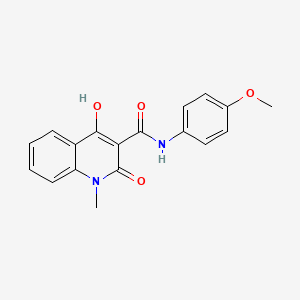
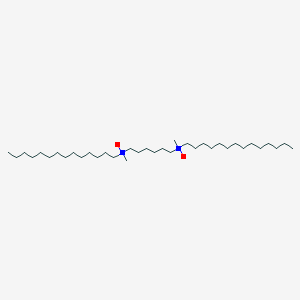
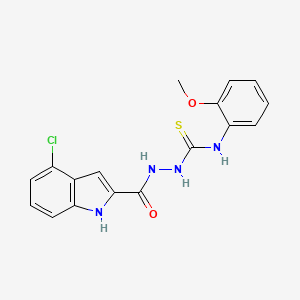
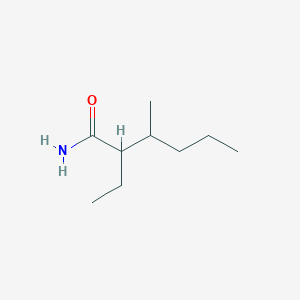
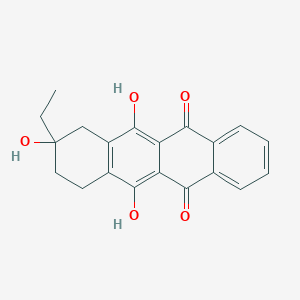
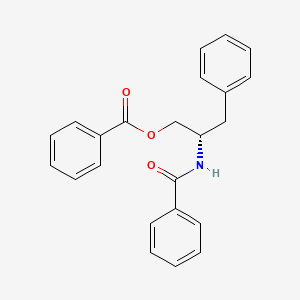
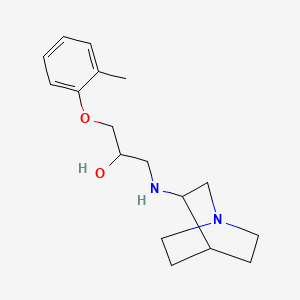
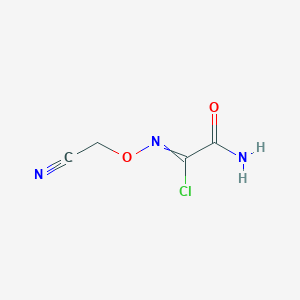
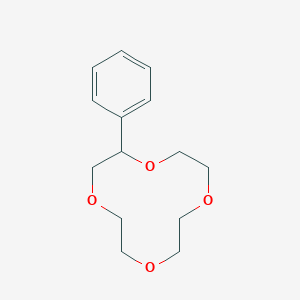
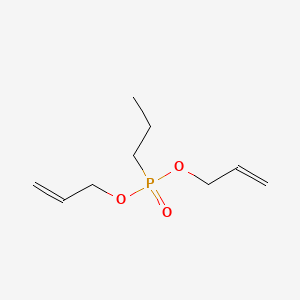
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
